Ethyl 3-(chloromethyl)-5-methyl-1,2-oxazole-4-carboxylate
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Overview
Description
Ethyl 3-(chloromethyl)-5-methyl-1,2-oxazole-4-carboxylate is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group and an ethyl ester group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(chloromethyl)-5-methyl-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-chloroacetoacetate with an appropriate amine, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(chloromethyl)-5-methyl-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions with the use of a suitable solvent such as dichloromethane or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation, often requiring acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
Ethyl 3-(chloromethyl)-5-methyl-1,2-oxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that can interact with specific biological targets.
Medicine: It is a precursor in the synthesis of potential drug candidates, particularly those targeting bacterial and fungal infections.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(chloromethyl)-5-methyl-1,2-oxazole-4-carboxylate involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The oxazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Ethyl 2-chloroacetoacetate: A precursor in the synthesis of Ethyl 3-(chloromethyl)-5-methyl-1,2-oxazole-4-carboxylate.
5-Methyl-1,2-oxazole-4-carboxylic acid: A structurally related compound with similar reactivity.
3-(Chloromethyl)-5-methyl-1,2-oxazole: Lacks the ethyl ester group but shares the core oxazole structure.
Uniqueness: this compound is unique due to the presence of both the chloromethyl and ethyl ester groups, which confer distinct reactivity and versatility in synthetic applications. This combination of functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 3-(chloromethyl)-5-methyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3/c1-3-12-8(11)7-5(2)13-10-6(7)4-9/h3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFRRWXGHMKDLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1CCl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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